molecular formula C10H21N3O2S B1531299 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine CAS No. 349535-17-7

1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine

Cat. No.: B1531299
CAS No.: 349535-17-7
M. Wt: 247.36 g/mol
InChI Key: VDJHGFDEATWMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine is a piperazine derivative featuring a methylsulfonyl group at the 1-position and a piperidinyl substituent at the 4-position. This compound is of interest in medicinal chemistry due to the versatility of the piperazine scaffold, which is widely utilized in drug design for its ability to modulate pharmacokinetic properties and interact with biological targets through hydrogen bonding and conformational flexibility .

Properties

IUPAC Name

1-methylsulfonyl-4-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2S/c1-16(14,15)13-8-6-12(7-9-13)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJHGFDEATWMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine typically involves the reaction of piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate biological activities. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

The table below highlights key structural differences between 1-(methylsulfonyl)-4-(4-piperidinyl)piperazine and related compounds:

Compound Name 1-Position Substituent 4-Position Substituent Key Functional Features Reference
1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine Methylsulfonyl Piperidinyl Electron-withdrawing group, cyclic amine
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine Methylsulfonyl 4-Phenylthiazolyl Thiazole ring for aromatic interactions
4-Methyl-1-(5-(4-(methylsulfonyl)piperazine-1-carbonyl)thieno[2,3-b]pyridin-4-yl)piperidine-4-carbonitrile Methylsulfonyl via carbonyl Thienopyridine-linked piperidine Heterocyclic extension for target specificity
1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine Trifluoromethylsulfonyl Aryl with fluoro and trifluoroethyl Enhanced electronegativity, acaricidal use
1-Methyl-4-piperidin-4-yl-piperazine Methyl Piperidinyl Lacks sulfonyl group, simpler substitution

Key Observations :

  • Heterocyclic Extensions: Compounds like the thienopyridine derivative () utilize carbonyl linkages to expand the structure, likely improving binding to enzymes or receptors through π-π stacking.
  • Aromatic vs. Aliphatic Substituents : The phenylthiazolyl group () introduces aromaticity, which may enhance interactions with hydrophobic pockets in biological targets compared to the aliphatic piperidinyl group in the target compound.
Comparison with Other Compounds:
  • Trifluoromethylsulfonyl Derivatives (): Use trifluoromethanesulfonic anhydride for sulfonylation, requiring controlled conditions (e.g., triethylamine as a base).
  • Carbonyl-Linked Structures (): Employ coupling agents like HATU and Hunig’s base to conjugate carboxylic acids with piperazine amines .
Antimicrobial Activity

Piperazine derivatives with sulfonyl groups (e.g., ) exhibit moderate to high antimicrobial activity. For example:

  • 1-(4-Chlorophenyl)-1-propyl piperazine showed excellent activity against S. aureus .
  • The methylsulfonyl group in the target compound may enhance membrane permeability, though specific data are lacking.
Enzyme and Receptor Targeting
  • σ1 Receptor Agonists (): Piperazine derivatives like SA4503 (with aryl-alkyl substituents) show antidepressant activity, highlighting the scaffold’s versatility in CNS drug design.
Acaricidal Activity

The trifluoromethylsulfonyl derivative in exhibited notable acaricidal effects, attributed to the strong electron-withdrawing properties of the CF3 group enhancing target binding .

Biological Activity

1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride is a synthetic compound notable for its potential biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article discusses its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a chemical formula of C10H23Cl2N3O2SC_{10}H_{23}Cl_2N_3O_2S and is characterized by:

  • Piperazine Core : A six-membered ring containing two nitrogen atoms.
  • Piperidine Moiety : A five-membered ring with one nitrogen atom.
  • Methylsulfonyl Group : Enhances solubility and reactivity.

The dihydrochloride form improves its stability and solubility in aqueous environments, making it suitable for biological assays.

Research indicates that 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine interacts with various neurotransmitter systems, particularly:

  • Serotonin Receptors : Modulates mood and behavior.
  • Dopamine Receptors : Potential implications for treating psychotic disorders.

The compound's ability to affect these pathways suggests its role as a candidate for treating anxiety and depression .

Neuropharmacological Effects

1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine has been studied for its effects on the central nervous system. Key findings include:

  • Anxiolytic Properties : Demonstrated potential in reducing anxiety symptoms by modulating serotonin and dopamine pathways.
  • Antidepressant Effects : Early studies suggest efficacy in alleviating depressive symptoms, possibly through 5-HT receptor modulation .

Anti-inflammatory Properties

Emerging evidence points towards anti-inflammatory effects, although further studies are required to fully elucidate this aspect of its pharmacological profile. The methylsulfonyl group may contribute to these effects by influencing inflammatory pathways.

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaKey Features
1-Methyl-4-(piperidin-4-yl)piperazine hydrochlorideC10H22ClN3C_{10}H_{22}ClN_3Lacks methylsulfonyl group; used as an antidepressant
1-(Piperidin-4-yl)piperazineC10H22N2C_{10}H_{22}N_2Simpler structure; acts on similar biological pathways
1-(Sulfonyl)-4-piperidinylpiperazineC10H22N2O3SC_{10}H_{22}N_2O_3SContains sulfonic acid; different pharmacological properties

The unique combination of functional groups in 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine may confer distinct pharmacological effects compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • Study on Anxiety Models : In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral assays indicated increased exploration and reduced avoidance behaviors.
  • In Vitro Binding Studies : Binding affinity assays demonstrated that the compound interacts with serotonin (5-HT) receptors, particularly 5-HT_1A and 5-HT_2A subtypes, suggesting a dual mechanism that could enhance its therapeutic profile in mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.